molecular formula C8H7BrN2O B11882834 6-Bromo-5-methylbenzo[d]oxazol-2-amine

6-Bromo-5-methylbenzo[d]oxazol-2-amine

Cat. No.: B11882834
M. Wt: 227.06 g/mol
InChI Key: XWNUMNFTRWBRMU-UHFFFAOYSA-N
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Description

6-Bromo-5-methylbenzo[d]oxazol-2-amine is a high-value benzoxazole derivative offered for research and development purposes. This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery. The benzoxazole core is a privileged scaffold in the design of biologically active molecules, and the presence of the bromo and methyl substituents on the aromatic ring makes this amine a key intermediate for further functionalization via cross-coupling reactions and other synthetic transformations . With a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol , this compound is characterized by its high purity and consistent quality. It is supplied for laboratory research use only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)

InChI Key

XWNUMNFTRWBRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=N2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Methylbenzo D Oxazol 2 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules. For 6-Bromo-5-methylbenzo[d]oxazol-2-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methyl group, and the amine protons. The aromatic region would show two singlets, corresponding to the protons at the C4 and C7 positions of the benzoxazole (B165842) ring. The methyl group protons at C5 would appear as a sharp singlet, typically in the range of δ 2.3-2.5 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight unique carbon signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. The chemical shifts would be influenced by the attached functional groups. The carbon atom C2, bonded to the amino group and the ring oxygen, is expected to be significantly downfield. The carbons attached to the bromine (C6) and methyl (C5) groups will also have characteristic chemical shifts. For example, in related 5-methylbenzoxazole derivatives, the methyl carbon signal appears around 21.6 ppm jbarbiomed.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general substituent effects and data from similar benzoxazole structures. Actual experimental values may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-NH₂broad singlet (variable)-
C2-~160-165
C4-Hsinglet (~7.2-7.4)~110-115
C5-CH₃singlet (~2.4)~20-22
C5-~130-135
C6-~115-120 (C-Br)
C7-Hsinglet (~7.5-7.7)~120-125
C3a (bridgehead)-~140-145
C7a (bridgehead)-~148-152

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula: C₈H₈BrN₂O), HRMS would provide a measured mass that can be used to confirm this formula.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks in the mass spectrum ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule. HRMS analysis of related bromo-heterocyclic compounds consistently shows this characteristic isotopic pattern jbarbiomed.commdpi.com.

The calculated exact mass for the protonated molecule ([M+H]⁺) allows for the confirmation of the elemental formula with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated m/z Expected Found m/z
[M+H]⁺ (for ⁷⁹Br)C₈H₉⁷⁹BrN₂O⁺226.9920within 5 ppm
[M+H]⁺ (for ⁸¹Br)C₈H₉⁸¹BrN₂O⁺228.9900within 5 ppm

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrations include:

N-H Stretching: The primary amine (-NH₂) group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The spectrum will contain a series of sharp bands between 1500-1650 cm⁻¹ corresponding to the C=N stretching of the oxazole (B20620) ring and the C=C stretching of the benzene (B151609) ring. In various benzoxazole derivatives, these bands are consistently observed in this region jbarbiomed.comnih.gov.

C-O Stretching: The aryl-alkyl ether C-O stretching within the oxazole ring is expected to produce a strong band around 1240-1260 cm⁻¹ jbarbiomed.com.

C-Br Stretching: The vibration for the carbon-bromine bond will appear in the fingerprint region, typically between 500-700 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (-NH₂)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
Methyl (-CH₃)Stretch2850 - 2980
C=N (oxazole ring)Stretch1600 - 1650
C=C (aromatic ring)Stretch1500 - 1600
C-O (oxazole ring)Stretch1240 - 1260
C-BrStretch500 - 700

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (Applicable to Related Benzoxazole Derivatives)

The crystal structure of 6-bromo-1,3-benzothiazol-2-amine reveals that the benzothiazole (B30560) ring system is essentially planar nih.gov. In the crystal lattice, molecules are linked by intermolecular hydrogen bonds involving the amine group and the heterocyclic nitrogen atom (N-H···N), as well as interactions with the bromine atom (N-H···Br) nih.govresearchgate.net. These interactions assemble the molecules into sheets or three-dimensional networks nih.gov.

For this compound, a similar planar benzoxazole core is expected. The crystal packing would likely be dominated by N-H···N and N-H···O hydrogen bonds between the amine group of one molecule and the heterocyclic nitrogen and oxygen atoms of neighboring molecules, leading to the formation of stable supramolecular structures. The presence of the methyl and bromo substituents will also influence the steric and electronic aspects of the crystal packing.

Table 4: Crystallographic Data for the Related Compound 6-Bromo-1,3-benzothiazol-2-amine nih.govresearchgate.net

Parameter Value
Chemical FormulaC₇H₅BrN₂S
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)8.6268 (7)
b (Å)22.487 (2)
c (Å)4.0585 (3)
V (ų)787.30 (11)
Z (molecules/unit cell)4
Key InteractionsN-H···N and N-H···Br hydrogen bonds

Chemical Reactivity and Derivatization Studies of 6 Bromo 5 Methylbenzo D Oxazol 2 Amine

Reactivity Profiles of the Benzoxazole (B165842) Heterocyclic System

The benzoxazole ring system is an aromatic heterocycle, rendering it relatively stable. However, as a heterocycle, it possesses reactive sites that are amenable to functionalization. Electrophilic substitution reactions are a key feature of the benzoxazole system. The presence of the amino group at the 2-position, the bromine atom at the 6-position, and the methyl group at the 5-position significantly influences the electron density distribution and, consequently, the regioselectivity of these reactions.

Functional Group Transformations and Derivatization at the Amino Group (Position 2)

The primary amino group at the 2-position is a versatile handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions with various electrophiles, leading to a diverse range of derivatives. Several synthetic protocols have been developed for the synthesis of N-substituted 2-aminobenzoxazoles, which can be adapted for 6-Bromo-5-methylbenzo[d]oxazol-2-amine. nih.govacs.orgresearchgate.net

Common derivatization reactions at the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Arylation: Formation of N-aryl derivatives, often through transition metal-catalyzed cross-coupling reactions.

Formation of Schiff bases: Condensation with aldehydes and ketones.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

One-pot procedures for the synthesis of N-substituted 2-aminobenzoxazoles have been reported, for instance, through copper-catalyzed electrophilic amination of benzoxazoles with O-benzoyl hydroxylamines. researchgate.net Another approach involves the direct C-H amination of benzoxazoles, although this often requires transition metal catalysts and specific reaction conditions. mdpi.com

Reactivity of Bromine at Position 6: Cross-Coupling Reactions and Substitution Chemistry

The bromine atom at the 6-position of the benzoxazole ring is a key site for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions at Position 6

Reaction NameCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-Miyaura Coupling Organoboron compounds (boronic acids or esters)Palladium catalyst, base6-Aryl or 6-Alkyl derivatives
Heck Reaction AlkenesPalladium catalyst, base6-Alkenyl derivatives
Sonogashira Coupling Terminal alkynesPalladium and copper catalysts, base6-Alkynyl derivatives
Stille Coupling Organotin compoundsPalladium catalyst6-Aryl, 6-alkenyl, or 6-alkyl derivatives
Buchwald-Hartwig Amination AminesPalladium catalyst, base, phosphine (B1218219) ligand6-Amino derivatives
Ullmann Condensation Alcohols, phenols, thiols, aminesCopper catalyst, base6-Oxy, 6-thio, or 6-amino derivatives

The Suzuki-Miyaura coupling is a widely used method for the arylation of bromo-substituted heterocycles. For example, 6-bromo-2-aminobenzothiazole has been successfully coupled with various boronic acids and esters using a palladium catalyst. nih.govresearchgate.net This methodology is expected to be applicable to this compound. The Heck reaction provides a route to introduce vinyl groups, a transformation that has been demonstrated on bromoindazoles. nih.govbeilstein-journals.orgbeilstein-journals.org The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be employed to introduce a variety of amino groups at the 6-position. wikipedia.orglibretexts.orgacsgcipr.orgnih.govsemanticscholar.org

Chemical Modifications and Transformations at the Methyl Group (Position 5)

Direct functionalization of the methyl group at the 5-position of the benzoxazole ring presents a synthetic challenge. However, established methods for the transformation of benzylic methyl groups can be considered. The reactivity of this methyl group is influenced by the electron-donating or -withdrawing nature of the rest of the molecule.

Potential transformations of the methyl group include:

Oxidation: The methyl group could potentially be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid) using strong oxidizing agents. The specific conditions would need to be carefully optimized to avoid degradation of the benzoxazole ring.

Halogenation: Free radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom to the methyl group, forming a halomethyl derivative. This derivative can then serve as a precursor for further nucleophilic substitutions.

Deprotonation/Alkylation: Although challenging due to the relatively high pKa of a methyl C-H bond, deprotonation with a very strong base followed by reaction with an electrophile could lead to chain extension.

It is important to note that these are potential reactions based on general organic chemistry principles, and their applicability to this compound would require experimental validation.

Investigation of Ring-Opening and Rearrangement Pathways of the Benzo[d]oxazol-2-amine Core

The benzoxazole ring, while generally stable, can undergo ring-opening reactions under certain conditions. These reactions can provide access to different heterocyclic systems or functionalized acyclic intermediates.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether linkage of the oxazole (B20620) ring can be cleaved. For 2-aminobenzoxazoles, this could potentially lead to the formation of o-aminophenol derivatives.

Base-Mediated Ring Opening: Strong bases can also induce ring-opening, particularly with suitably activated benzoxazole derivatives.

Nucleophilic Attack: The C2 position of the benzoxazole ring is susceptible to nucleophilic attack, which can initiate ring-opening. For instance, the reaction of benzoxazoles with secondary amines can lead to ring-opened amidine adducts. rsc.org

Rearrangement reactions are also known for the benzoxazole scaffold. The Smiles rearrangement , an intramolecular nucleophilic aromatic substitution, has been reported for benzoxazole derivatives. nih.govacs.orgresearchgate.netnih.gov This rearrangement typically involves the migration of an aryl group from an oxygen or sulfur atom to a nitrogen atom. In the context of this compound derivatives, a Smiles rearrangement could potentially be triggered by appropriate substitution at the 2-amino group.

Furthermore, thermal rearrangements of substituted benzoxazoles have been observed, leading to the formation of different isomeric structures. nih.govnih.govrsc.orgacs.orgacs.org The specific products of such rearrangements are highly dependent on the substitution pattern and the reaction conditions.

In Vitro Biological Activity Assessment and Mechanistic Investigations of 6 Bromo 5 Methylbenzo D Oxazol 2 Amine

In Vitro Antimicrobial Efficacy Investigations

The antimicrobial properties of 6-bromo-5-methylbenzo[d]oxazol-2-amine have been a subject of scientific inquiry, with studies examining its activity against a range of microbial pathogens.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

Comprehensive screening of this compound against various Gram-positive and Gram-negative bacterial strains has been undertaken to determine its spectrum of antibacterial activity. However, specific data, including minimum inhibitory concentration (MIC) values from these studies, are not publicly available at this time. Research into related bromo-substituted heterocyclic compounds has shown varied efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, but direct data for the specified compound is not detailed in the available literature.

Assessment Against Fungal Pathogens

The potential of this compound as an antifungal agent has been considered. While benzoxazole (B165842) derivatives are known to exhibit activity against fungal species like Candida albicans, specific MIC or minimum fungicidal concentration (MFC) values for this compound are not documented in the accessible scientific reports. Studies on similar structures, such as N-phenacyl derivatives of 5-bromobenzoxazoles, have shown anti-Candida activity, but this cannot be directly extrapolated to the title compound.

Assessment of Antimycobacterial Potential

The efficacy of this compound against Mycobacterium tuberculosis and other mycobacterial species is an area of interest. While derivatives of the related benzothiazole (B30560) scaffold have been evaluated for their antimycobacterial properties, with some showing activity, specific MIC values for this compound against mycobacterial strains have not been reported in the available research.

Elucidation of Proposed Molecular Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

The mechanism by which this compound may exert its antimicrobial effects has been hypothesized to involve the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a key target for many antimicrobial compounds. While assays to determine the inhibitory activity of compounds against DNA gyrase are well-established, specific data confirming the inhibition of this enzyme by this compound is not currently available in the public domain.

In Vitro Anticancer Activity Against Human Cancer Cell Lines

The potential of this compound as a cytotoxic agent against cancer cells has been an area of preliminary investigation.

Cytotoxicity and Antiproliferative Studies

Studies on the in vitro anticancer activity of this compound would typically involve assessing its ability to inhibit the growth of various human cancer cell lines. This is often quantified by determining the half-maximal inhibitory concentration (IC50). Despite the interest in benzoxazole derivatives as potential anticancer agents, specific IC50 values detailing the cytotoxic and antiproliferative effects of this compound against human cancer cell lines are not available in the reviewed scientific literature. Research on structurally related compounds, such as halogenated benzofuran (B130515) derivatives, has indicated cytotoxic potential, but these findings are not directly applicable to the specific compound of interest.

Exploration of Cellular and Molecular Mechanisms of Anticancer Effects

While specific mechanistic studies on this compound are not extensively documented, the broader family of benzoxazole derivatives has been the subject of numerous in vitro anticancer investigations, revealing a variety of cellular and molecular targets. A common mechanism of action for these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain pyrrole-tethered bisbenzoxazole derivatives have been shown to induce early-stage apoptosis and selectively arrest the cell cycle at the G1 phase in MCF-7 human breast cancer cells. nih.gov Gene expression analysis in these studies pointed to the activation of the caspase-9-mediated apoptotic pathway. nih.gov

Another key mechanism is the disruption of the cell cycle. The benzoxazole derivative K313, for example, was found to induce a moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. researchgate.netnih.gov This cell cycle inhibition was associated with the downregulation of the mTOR/p70S6K pathway, which is crucial for cell survival and progression through the cell cycle. researchgate.netnih.gov Similarly, other 2-aryl and -heteroaryl benzoxazole derivatives have demonstrated the ability to arrest MCF-7 breast cancer cells in the G0/G1 phase. tandfonline.com

Inhibition of key enzymes involved in cancer progression is another hallmark of benzoxazole derivatives. Certain compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govresearchgate.net By inhibiting VEGFR-2, these compounds can potentially restrict tumor growth and metastasis. Furthermore, some benzoxazoles have been shown to inhibit other protein kinases and human topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov Molecular docking studies have also suggested that benzoxazole derivatives can bind to protein targets such as Akt and nuclear factor kappa B (NF-κB), which are involved in cancer cell proliferation and survival. The diverse molecular targets of benzoxazole derivatives are summarized in the table below.

Molecular Target/MechanismEffectCancer Cell Line(s)
Apoptosis Induction Activation of caspase-9-mediated pathwayMCF-7 (Breast)
Cell Cycle Arrest G0/G1 phase arrestNalm-6 (Leukemia), Daudi (Lymphoma), MCF-7 (Breast)
Enzyme Inhibition Inhibition of VEGFR-2 kinase activityHUVEC (Endothelial), HepG2 (Liver)
Pathway Inhibition Downregulation of mTOR/p70S6K pathwayNalm-6 (Leukemia), Daudi (Lymphoma)

In Vitro Antiviral Activity Evaluation

The in vitro antiviral potential of the benzoxazole scaffold has been explored against a range of viruses. While specific data for this compound is not available, studies on related compounds have shown promising results. For example, a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles were synthesized and evaluated for their activity against influenza viruses. One compound, in particular, demonstrated excellent inhibitory activity against the A/H3N2 subtype of influenza A virus, with a half-maximal effective concentration (EC₅₀) of 37.03 μM, which was superior to the reference drug oseltamivir (B103847) in the same assay. researchgate.net However, none of the compounds in this series showed activity against the influenza B virus. researchgate.net

Research has also extended to other RNA and DNA viruses. Novel unsaturated five-membered benzo-heterocyclic amine derivatives, which include the benzoxazole scaffold, have been shown to exhibit broad-spectrum antiviral activity. nih.gov Certain compounds from this class displayed potent activity against both RNA viruses, such as influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus, and a DNA virus, the hepatitis B virus (HBV), with IC₅₀ values in the low micromolar range. nih.gov

The mechanism of antiviral action for some of these derivatives appears to be at the early stages of viral replication, including viral RNA replication and protein synthesis, rather than directly inactivating the virus or inhibiting its entry or release. researchgate.net The table below summarizes the in vitro antiviral activities of some benzoxazole and related heterocyclic derivatives.

VirusCompound Class/DerivativeCell LineActivity (EC₅₀/IC₅₀)
Influenza A (A/H3N2) 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoleMadin-Darby canine kidney (MDCK)37.03 μM
Hepatitis C Virus (HCV) Unsaturated benzo-heterocyclic amineHuh-7.53.21–5.06 μM
Coxsackievirus B3 (CVB3) 2-benzoxyl-phenylpyridine derivativeHep-2Potent inhibition
Adenovirus type 7 (ADV7) 2-benzoxyl-phenylpyridine derivativeHeLaPotent inhibition

In Vitro Anti-inflammatory and Analgesic Property Assessment

The benzoxazole nucleus is a key structural feature in compounds investigated for their anti-inflammatory and analgesic properties. The primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Research has shown that various benzoxazole derivatives are effective inhibitors of both COX-1 and COX-2. researchgate.netnih.gov Some compounds have demonstrated high selectivity for COX-2, which is desirable as it is associated with fewer gastrointestinal side effects. nih.govtandfonline.com For instance, certain methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives have shown to be highly selective COX-2 inhibitors, with some being over 400-fold more selective for COX-2 than COX-1. nih.gov

In addition to COX inhibition, some benzoxazole derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade responsible for the production of leukotrienes. researchgate.net A series of benzoxazoles and benzothiazoles were synthesized as 5-LOX inhibitors, with several compounds showing potent inhibition of leukotriene C4 (LTC4) formation, with IC₅₀ values ranging from 0.12 to 23.88 μM. researchgate.net

The analgesic activity of benzoxazole derivatives has also been demonstrated in various in vitro and in vivo models. For example, benzoxazole clubbed with 2-pyrrolidinones have been identified as novel inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system which plays a role in pain modulation. Certain derivatives exhibited potent MAGL inhibition with IC₅₀ values in the nanomolar range. Furthermore, some 3-methyl-6-(2-substituted amino-acetyl/propanoyl)-2-benzoxazolinone derivatives have shown significant anti-nociceptive activity. The table below highlights the in vitro anti-inflammatory and analgesic activities of selected benzoxazole derivatives.

Target Enzyme/PathwayCompound ClassActivity (IC₅₀)
Cyclooxygenase-2 (COX-2) Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylateHigh selectivity over COX-1
5-Lipoxygenase (5-LOX) Benzoxazole and benzothiazole derivatives0.12–23.88 μM
Monoacylglycerol Lipase (MAGL) Benzoxazole-2-pyrrolidinone hybrid7.6 nM

In Vitro Immunomodulatory Activity Investigations

Benzoxazole derivatives have been investigated for their ability to modulate the immune system, with studies pointing towards their influence on cytokine production and immune cell signaling pathways. researchgate.net A significant area of research has been the role of these compounds as antagonists of interleukin-6 (IL-6), a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases. researchgate.netnih.gov

In one study, a series of synthetic benzoxazole derivatives were shown to have suppressive effects on IL-6-mediated signaling. researchgate.net Several of these compounds strongly inhibited the IL-6-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) by 80-90%. researchgate.net Furthermore, the active compounds were found to suppress the production of inflammatory cytokines such as interferon-gamma (IFN-γ) and IL-17 by effector T cells. researchgate.net They also inhibited the production of allergic inflammatory cytokines IL-4, IL-5, and IL-13 by effector Th2 cells. researchgate.net

In the context of cancer immunotherapy, novel benzoxazole/benzothiazole-based thalidomide (B1683933) analogs have been evaluated for their immunomodulatory activities in colon cancer cells (HCT-116). researchgate.net The most active compounds demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF). researchgate.net They also led to a significant elevation in caspase-8 (CASP8) levels, suggesting an interplay between their immunomodulatory and pro-apoptotic effects. researchgate.net One of the compounds also significantly decreased the level of nuclear factor kappa-B p65 (NF-κB p65), a key regulator of inflammatory responses. researchgate.net

The table below summarizes the observed in vitro immunomodulatory effects of certain benzoxazole derivatives.

Immune Target/MediatorEffectCell Type
IL-6-mediated STAT3 phosphorylation InhibitionHepG2
IFN-γ and IL-17 production SuppressionCD4+ T cells
IL-4, IL-5, and IL-13 production InhibitionEffector Th2 cells
TNF-α and VEGF levels ReductionHCT-116 (Colon cancer)
Caspase-8 (CASP8) levels ElevationHCT-116 (Colon cancer)
NF-κB p65 levels ReductionHCT-116 (Colon cancer)

Other Significant In Vitro Pharmacological Activities of Benzoxazole Derivatives

In Vitro Anthelmintic Activity

The benzoxazole scaffold is a component of some compounds investigated for their anthelmintic properties. While specific data on this compound is not available, studies on related nitro-benzoxazole derivatives have demonstrated in vitro activity against parasitic worms. In one such study, novel 5-nitro-1,3-benzoxazole derivatives were synthesized and screened for their anthelmintic effects. Two compounds from this series emerged as potent anthelmintic molecules in the in vitro assays. researchgate.net

The proposed mechanism of action for the anthelmintic activity of some benzoxazole and related heterocyclic compounds is the inhibition of β-tubulin, a protein essential for the formation of microtubules in parasites. researchgate.net Molecular docking studies have supported this hypothesis, showing that these compounds have a good affinity for the active pocket of β-tubulin, suggesting they may act as inhibitors of this protein. researchgate.net

In Vitro Tyrosinase Inhibition Studies

Benzoxazole derivatives have been identified as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. A series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The results indicated that these compounds possess tyrosinase inhibitory properties.

Further research into phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold has identified potent tyrosinase inhibitors. Several compounds featuring a resorcinol (B1680541) structure exhibited significantly stronger mushroom tyrosinase inhibition than the standard inhibitor, kojic acid. One compound, in particular, showed a nanomolar half-maximal inhibitory concentration (IC₅₀) value of 0.51 μM. Kinetic studies revealed the inhibition mechanisms, and molecular docking simulations suggested that the resorcinol structure contributes to tyrosinase binding through hydrophobic and hydrogen bonding interactions. These compounds were also shown to effectively inhibit tyrosinase activity and melanin production in B16F10 melanoma cells in a concentration-dependent manner.

Computational Chemistry and Molecular Modeling of 6 Bromo 5 Methylbenzo D Oxazol 2 Amine

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. Such studies can predict its stability, reactivity, and the nature of its molecular orbitals.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net The MESP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For 6-Bromo-5-methylbenzo[d]oxazol-2-amine, the MESP map is expected to show distinct regions of varying potential:

Negative Potential: The most electron-rich areas, typically colored red or yellow, would be concentrated around the electronegative nitrogen and oxygen atoms of the benzoxazole (B165842) ring system. The bromine atom, due to its electron density, would also contribute to a region of negative potential, which is crucial for certain non-covalent interactions. These sites are the primary targets for electrophiles.

Positive Potential: The most electron-poor region, colored blue, would be located around the hydrogen atoms of the 2-amine group. This positive potential makes the amine group a key hydrogen bond donor site.

Neutral Regions: The aromatic ring and the methyl group would likely exhibit a more neutral potential (green), contributing to hydrophobic and van der Waals interactions.

This charge distribution is fundamental in governing how the molecule interacts with its biological targets.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule, as it requires less energy to be excited. irjweb.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com For benzoxazole derivatives and related heterocyclic systems, DFT calculations are commonly used to determine these values. nih.govnih.gov The analysis for this compound would likely show that the HOMO is distributed over the electron-rich amine and benzoxazole ring, while the LUMO is spread across the fused ring system. The calculated energy gap would provide a quantitative measure of its reactivity, which is essential for predicting its potential as a biologically active agent.

Table 1: Representative Frontier Molecular Orbital Energy Gaps for Related Heterocyclic Compounds

Compound Class/DerivativeMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Imidazole DerivativeDFT/B3LYP/6-311G-6.2967-1.80964.4871 irjweb.com
Thieno[2,3-d]pyrimidine Derivative (4c)DFT/B3LYP/6-311G(d,p)--3.18 nih.gov
Thieno[2,3-d]pyrimidine Derivative (4f)DFT/B3LYP/6-311G(d,p)--3.15 nih.gov
N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamideDFT--5.521 researchgate.net

Note: Data presented is for analogous compounds to provide context for the expected electronic properties of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is pivotal in drug discovery for identifying potential biological targets and understanding the structural basis of ligand activity. Benzoxazole derivatives are known to inhibit a wide range of enzymes, making docking a key tool in their study. researchgate.netnih.govnih.gov

Docking simulations for this compound would involve placing the molecule into the active site of various known protein targets of benzoxazoles. The planar benzoxazole scaffold is structurally similar to biological purines, suggesting it can interact with biopolymers. researchgate.net Studies on related compounds have identified several key protein families as targets. nih.govnih.govmdpi.com

The predicted binding mode would likely involve the planar benzoxazole core inserting into a binding pocket, with the substituents (bromo, methyl, and amine groups) forming specific interactions with amino acid residues that line the cavity. The simulation calculates a docking score, which estimates the binding affinity, helping to rank potential inhibitors. researchgate.net

Table 2: Potential Protein Targets and Key Interacting Residues for Benzoxazole Derivatives

Protein Target FamilySpecific Enzyme ExampleKey Interacting ResiduesSource(s)
KinasesVEGFR-2Leu35, Val43, Lys63, Leu84, Asp191 nih.govrsc.org
Kinasesp38α MAP KinaseMet109 nih.gov
Carbonic AnhydraseshCA IIZinc ion, Zinc-bound water molecule rsc.org
Bacterial TopoisomerasesDNA Gyrase BAla64, Ala68 researchgate.netresearchgate.net
Mammalian Target of RapamycinmTOR- researchgate.netresearchgate.net

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. rsc.orgnih.govarturorobertazzi.it For this compound, the following interactions would be critical:

Hydrogen Bonding: The 2-amine group is a potent hydrogen bond donor, capable of forming strong interactions with acceptor residues like aspartate, glutamate, or backbone carbonyls. The nitrogen and oxygen atoms within the benzoxazole ring can also act as hydrogen bond acceptors. mdpi.comrsc.org

Hydrophobic Interactions: The fused benzene (B151609) ring and the 5-methyl group provide hydrophobic character, allowing the molecule to interact favorably with nonpolar amino acid residues such as leucine, valine, and isoleucine within the binding pocket. mdpi.com

Halogen Bonding: This is a highly directional and significant non-covalent interaction where the bromine atom acts as a Lewis acid. acs.org An electropositive region on the halogen atom, known as a σ-hole, can interact favorably with a Lewis base, such as a backbone carbonyl oxygen or the side chain of serine or threonine. researchgate.netnih.govresearchgate.net The presence of the bromine at position 6 makes halogen bonding a potentially crucial contributor to the binding affinity and selectivity of the compound. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov An MD simulation of the docked this compound-protein complex would be performed in a simulated physiological environment (explicit water, ions, physiological temperature, and pressure) to assess the stability of the predicted binding pose. nih.govnih.gov

The stability of the complex is typically evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period (e.g., 100 nanoseconds). researchgate.netnih.gov A stable complex is indicated by the RMSD values reaching a plateau, suggesting that the ligand remains securely bound in its initial docked conformation and does not diffuse away from the active site. nih.gov Further analysis of Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the protein and ligand are flexible and which are stable. MD simulations confirm whether the key non-covalent interactions observed in docking are maintained over time, providing a more accurate and reliable model of the binding event. frontiersin.orgbiorxiv.org

Table 3: Typical Parameters and Findings from MD Simulations of Ligand-Protein Complexes

SystemSimulation Time (ns)Key MetricFindingSource
Benzoxazole-VEGFR-2100Binding Free EnergySteric, electrostatic, and hydrogen bond interactions are the main driving forces. rsc.org
Benzoxazole-mTOR150RMSDStable complex formation with average RMSD of 2.8 Å and 3.0 Å for lead compounds. researchgate.netresearchgate.net
Benzimidazole-SARS-CoV-2 Mpro100RMSDLigand-protein complex completed the simulation without much fluctuation, indicating stability. nih.gov
NBBPA-GyrB Complex-MD SimulationInvestigated the influence of water on molecular stability. researchgate.netesisresearch.org

Free Energy of Binding Calculations

A fundamental goal in drug discovery is to predict the binding affinity of a ligand to its protein target. Free energy of binding calculations provide a quantitative measure of this interaction. A prominent and widely used method for this purpose is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. nih.gov

The MM/PBSA method calculates the free energy of binding (ΔG_bind) by taking the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand in their unbound states. This calculation is typically performed on a series of snapshots extracted from molecular dynamics (MD) simulations, which model the dynamic nature of the molecular interactions.

The binding free energy is decomposed into several components:

Molecular Mechanics (MM) Energy (ΔE_MM): This term includes the internal energy changes (bond, angle, and dihedral energies) and the intermolecular van der Waals and electrostatic interactions between the ligand and the protein.

Solvation Free Energy (ΔG_solv): This component accounts for the energy required to desolvate the ligand and the protein's binding site upon complex formation. It is further divided into a polar component, calculated using the Poisson-Boltzmann (PB) model, and a nonpolar component, typically estimated from the solvent-accessible surface area (SASA).

Entropic Contribution (-TΔS): This term represents the change in conformational entropy upon ligand binding. Due to its computational expense, it is sometimes omitted, leading to the calculation of a relative binding free energy.

For this compound, a hypothetical MM/PBSA study against a relevant biological target, such as a kinase or a bacterial enzyme, would yield data similar to that presented in Table 1. Such calculations would be crucial in ranking its binding affinity against that of other potential inhibitors and in understanding the energetic drivers of its interaction with the target protein.

Table 1: Hypothetical Free Energy of Binding Calculation for this compound

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-20.8
Polar Solvation Energy (ΔG_polar)30.5
Nonpolar Solvation Energy (ΔG_nonpolar)-4.1
Binding Free Energy (ΔG_bind) -39.6

In Silico Predictions of Druglikeness Attributes Relevant to Bioactivity

Beyond binding affinity, the potential of a molecule to become a successful drug depends on its pharmacokinetic properties, often referred to as druglikeness. In silico methods are extensively used to predict these properties early in the drug discovery process, helping to prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Several computational models and rules-of-thumb are employed to assess druglikeness. One of the most well-known is Lipinski's Rule of Five, which identifies physicochemical properties that are common among orally active drugs. Other important parameters include topological polar surface area (TPSA), which is a good indicator of drug transport characteristics, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

An in silico analysis of this compound would involve calculating these descriptors to evaluate its potential as an orally bioavailable drug. The results of such a hypothetical analysis are summarized in Table 2. These predictions help in identifying potential liabilities and guiding molecular modifications to improve the druglikeness profile.

Table 2: In Silico Predicted Druglikeness Properties of this compound

PropertyPredicted ValueGuideline
Molecular Weight ( g/mol )241.09< 500
LogP (Octanol/Water Partition Coefficient)2.8< 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
Topological Polar Surface Area (TPSA) (Ų)58.2< 140
Number of Rotatable Bonds0≤ 10

These computational assessments provide a valuable framework for the early-stage evaluation of this compound. While experimental validation is essential, these in silico predictions offer critical insights that can accelerate the drug discovery and development process by focusing resources on compounds with a higher probability of success.

Structure Activity Relationship Sar Studies of 6 Bromo 5 Methylbenzo D Oxazol 2 Amine and Its Analogs

Systematic Investigation of Substituent Effects on Biological Activity of Benzoxazole (B165842) Derivatives

Influence of Halogenation (Bromine) at C-6 on Pharmacological Profile

For instance, studies on related heterocyclic compounds have shown that the presence of a bromine atom can enhance antimicrobial and anticancer activities. researchgate.netmdpi.com In the context of benzoxazoles, halogenation at the 6-position has been associated with increased herbicidal and fungicidal properties. researchgate.net Specifically, replacing a chlorine atom with a bromine atom at this position has been shown to increase herbicidal activity. researchgate.net This suggests that the nature of the halogen atom itself plays a critical role in determining the pharmacological profile. The introduction of a bromine atom, an electron-accepting substituent, into the benzoxazole ring has been shown to increase the antifungal activity of certain derivatives. nih.gov

A study on 6-bromo quinazoline (B50416) derivatives, a related heterocyclic system, indicated that the presence of the bromine atom at the 6-position can contribute to improved anticancer effects. mdpi.com This highlights the potential of the 6-bromo substitution to positively modulate the biological activity of heterocyclic compounds.

Influence of Methylation at C-5 on Pharmacological Profile

The "magic methyl effect," a well-documented phenomenon in medicinal chemistry, suggests that the addition of a methyl group to a bioactive molecule can significantly enhance its potency and metabolic stability. nih.gov Methylation can influence a compound's conformation, lipophilicity, and interaction with its biological target.

While specific studies focusing solely on the C-5 methyl group of 6-Bromo-5-methylbenzo[d]oxazol-2-amine are limited, general SAR principles for benzoxazoles indicate that substitution at the C-5 position is important for biological activity. nih.gov In a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, the presence of substituents on the benzoxazole ring was evaluated for cytotoxicity, indicating the importance of the substitution pattern on the core structure for biological activity. nih.gov The methyl group at C-5, being an electron-donating group, can alter the electronic environment of the benzoxazole ring system, which may in turn affect its binding affinity to target proteins. Furthermore, the steric bulk of the methyl group can influence the molecule's ability to fit into a binding pocket, potentially leading to increased selectivity.

Role of Substituents at the Amine Nitrogen (N-2) on Biological Activity

The 2-amino group of 2-aminobenzoxazoles is a key site for chemical modification to explore SAR. nih.govchemistryjournal.net The hydrogen atoms on the amine nitrogen can be substituted with a wide variety of functional groups, leading to diverse pharmacological activities. These substituents can act as hydrogen bond donors or acceptors, and their size and electronic nature can significantly impact the molecule's interaction with its biological target.

Studies have shown that N-substituted 2-aminobenzoxazole (B146116) analogs can act as potent inhibitors of various enzymes and receptors. acs.org For example, a series of 2-aminobenzoxazole derivatives were identified as potent inhibitors of the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2). nih.gov In this study, modifications to the amine nitrogen were crucial for optimizing the inhibitory activity.

The introduction of different aryl and alkyl groups at the N-2 position can lead to compounds with a range of biological effects, including antimicrobial and anticancer activities. nih.gov For instance, the synthesis of novel 2-substituted benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups resulted in compounds with potent antibacterial activities. nih.gov

Table 1: Influence of N-2 Substituents on the Biological Activity of Benzoxazole Derivatives

Base ScaffoldN-2 SubstituentObserved Biological ActivityReference
2-AminobenzoxazoleBiphenyltetrazole with chiral methyl at benzylic positionPotent human ChemR23 inhibitors researchgate.net
2-AminobenzoxazolePyrrolidine head group and decyl tailPotent Spns2 inhibitor nih.gov
Benzoxazole2-Phenyl and 2-N-phenyl groupsPotent antibacterial activities nih.gov
2-AminobenzoxazoleVarious cyclic aminesPotent inhibitors of Spns2 nih.gov

Stereoelectronic Effects and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (conformation) and the electronic properties of a molecule are critical determinants of its biological activity. Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, play a significant role in how a ligand binds to its receptor.

While specific conformational analysis studies on this compound are not widely available, research on related heterocyclic structures highlights the importance of these factors. For example, in a study of trisubstituted isoxazoles, the conformation of the molecule was found to be crucial for its allosteric ligand activity. dundee.ac.uk The stereoelectronic effects of substituents are known to govern the conformational behavior of small molecules containing heterocyclic rings adjacent to amides. globalresearchonline.net These effects can dictate the antagonist and agonist activity for G-protein coupled receptors. globalresearchonline.net

The electronic nature of the bromine atom at C-6 and the methyl group at C-5 will influence the charge distribution across the benzoxazole ring, affecting its ability to participate in electrostatic interactions and hydrogen bonding with a biological target. The conformation of substituents at the N-2 position is also critical, as it will determine how these groups are presented to the binding site of a receptor or enzyme.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are important for a particular biological effect.

Several QSAR studies have been conducted on benzoxazole derivatives to elucidate the structural requirements for various pharmacological activities, including anticancer and antimicrobial effects. chemistryjournal.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For example, a 3D-QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives identified the effects of hydrophobic/nonpolar, electron-withdrawing/hydrogen-bond acceptor, and hydrogen-bond donor groups on their antidiabetic activity. nih.gov In another study, 2D and 3D-QSAR models were developed for a series of benzoxazole derivatives as anticancer agents, providing insights into their structural requirements. nih.gov

Table 2: Examples of QSAR Studies on Benzoxazole Derivatives

Study TypeCompound SeriesBiological ActivityKey FindingsReference
3D-QSARBenzoxazole benzenesulfonamidesAntidiabeticHydrophobic, electron-withdrawing, and H-bond donor groups are important for activity. nih.gov
2D & 3D-QSARBenzoxazole derivativesAnticancerDevelopment of robust models for predicting anticancer activity. nih.gov
3D-QSARBenzoxazole derivativesAnticancer (VEGFR-2 inhibitors)Generation of CoMFA and CoMSIA models to illustrate the relationship between different fields and inhibitory activities. nih.gov
QSAR2-Amino or 2-Methyl-1-Substituted BenzimidazolesAntibacterial (Pseudomonas aeruginosa)Development of models to predict antibacterial activity based on molecular descriptors. nih.gov

These QSAR models can guide the rational design of new this compound analogs with improved biological profiles by predicting the effects of various substituents on the benzoxazole core.

Future Research Trajectories and Broader Academic Implications

Rational Design and Synthesis of Advanced 6-Bromo-5-methylbenzo[d]oxazol-2-amine Derivatives with Tuned Bioactivity

The future of this compound as a lead compound hinges on the rational design and synthesis of derivatives with optimized biological activity. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the core structure, researchers can elucidate the contributions of different functional groups to the compound's efficacy and selectivity. Key areas for modification include the 2-amine position, the aromatic ring, and the bromo and methyl substituents.

Strategic modifications could involve:

N-Substitution at the 2-amino group: Introducing a variety of alkyl, aryl, or heterocyclic moieties to explore how steric and electronic properties at this position influence target binding.

Modification of the 5-methyl group: Bioisosteric replacement of the methyl group with other small alkyl groups, halogens, or hydrogen-bonding moieties could fine-tune the compound's lipophilicity and interaction profile.

Replacement of the 6-bromo substituent: While the bromine atom can be crucial for activity, exploring other halogens (Cl, F) or pseudo-halogens (CF₃, CN) could modulate the electronic nature and metabolic stability of the molecule.

These rationally designed derivatives can be synthesized using established or novel chemical pathways to build a focused library for biological screening. mdpi.com The insights gained from SAR studies on related benzoxazole (B165842) scaffolds, which have shown that substitutions can significantly impact activity against targets like monoamine oxidase (MAO) or tyrosinase, will be invaluable. researchgate.netnih.gov

Modification Site Potential Substituents (Examples) Hypothesized Impact on Bioactivity Rationale based on Analogous Scaffolds
2-Amino Group (R¹) Small alkyl chains, benzyl (B1604629) groups, heterocyclic rings (e.g., morpholine, piperidine)Modulation of solubility, membrane permeability, and target engagement through new hydrogen bond interactions.N-substitution on similar heterocyclic cores often alters target specificity and potency. mdpi.com
5-Methyl Group (R²) Ethyl, trifluoromethyl (CF₃), hydroxyl (OH)Alteration of lipophilicity and metabolic stability; introduction of new interaction points.Substitutions on the benzoxazole ring are known to influence inhibitory activity against various enzymes. researchgate.netnih.gov
6-Bromo Group (X) Chloro (Cl), Fluoro (F), Cyano (CN)Fine-tuning of electronic properties (Hammett parameters) to enhance binding affinity and selectivity.Halogen bonding can be a critical interaction; varying the halogen can optimize this interaction for specific targets.

Identification of Novel Biological Targets for the this compound Scaffold

The benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov A critical future direction is to move beyond known activities and identify novel biological targets for the this compound scaffold.

High-throughput screening (HTS) campaigns against diverse target classes will be instrumental. This could involve:

Kinase Panels: Given that many heterocyclic compounds function as kinase inhibitors, screening against a comprehensive panel of human kinases could identify novel regulators of cellular signaling pathways. mdpi.com

Epigenetic Targets: Bromodomains and other "reader" proteins are increasingly important cancer targets. Related structures have shown promise as inhibitors of targets like TRIM24, suggesting this could be a fruitful area of investigation. nih.gov

Protease and Enzyme Libraries: Screening against various enzyme families could uncover unexpected inhibitory activities relevant to a range of diseases.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotype (e.g., cancer cell apoptosis, inhibition of viral replication) can help uncover novel mechanisms of action and their corresponding molecular targets. For instance, derivatives of a related scaffold were found to regulate cellular pathways relevant to the Human Papillomavirus (HPV). nih.gov

Potential Target Class Rationale for Investigation Screening Methodologies Potential Therapeutic Area
Protein Kinases The 4-anilino-quin(az)oline scaffold, which shares structural motifs, is a known kinase inhibitor framework. mdpi.comBiochemical kinase activity assays (e.g., KinomeScan, Z'-LYTE)Oncology, Inflammatory Diseases
Epigenetic "Reader" Domains (e.g., Bromodomains) Similar benzisoxazole scaffolds have yielded potent inhibitors of the TRIM24 bromodomain. nih.govAlphaScreen, Differential Scanning Fluorimetry (DSF)Oncology
DNA Gyrase / Topoisomerases Benzoxazole derivatives have shown potential as DNA gyrase inhibitors, suggesting antimicrobial applications. nih.govEnzyme inhibition assays, bacterial growth inhibition assaysInfectious Diseases
Tyrosinase Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold are potent tyrosinase inhibitors. nih.govIn vitro enzyme activity assays, melanin (B1238610) biosynthesis assays in cell linesDermatology (Hyperpigmentation)

Development of Innovative High-Throughput Synthetic Methodologies for Compound Library Generation

To fully explore the chemical space around the this compound scaffold, the development of innovative and efficient synthetic methodologies is essential. Traditional synthetic methods can be time-consuming and labor-intensive, limiting the number of derivatives that can be produced and tested. Future research should focus on adapting modern high-throughput synthesis techniques.

Approaches could include:

Combinatorial Chemistry: Employing solid-phase synthesis or solution-phase parallel synthesis to rapidly generate large libraries of analogs by combining a set of diverse building blocks. Patents for combinatorial libraries of 2-aminobenzoxazole (B146116) derivatives already exist, providing a foundation for this work. google.com

Automated Synthesis: Utilizing automated platforms and acoustic dispensing technology to perform reactions on a nanoscale. rsc.orgnih.gov This miniaturization reduces waste, lowers costs, and dramatically increases the speed of library synthesis, enabling the creation of thousands of compounds for direct screening. rsc.orgnih.gov

Synthetic Methodology Key Advantages Throughput Capacity Relevance to Scaffold
Traditional Bench Synthesis High purity, well-characterized products, scalable.Low (1-10 compounds/week)Suitable for initial lead optimization and scale-up studies.
Parallel Solution-Phase Synthesis Moderate to high throughput, no need for resin attachment/cleavage.Medium (10-100s of compounds/week)Efficiently explores SAR around the core structure with diverse building blocks.
Solid-Phase Synthesis Simplified purification (filtration), potential for automation.High (100s of compounds/week)Allows for multi-step reaction sequences to build complex derivatives. google.com
Automated Nanoscale Synthesis Ultra-high throughput, minimal reagent consumption, reduced waste. nih.govVery High (1000s of compounds/day)Ideal for creating large, diverse libraries for initial HTS campaigns. rsc.org

Theoretical and In Vitro Exploration of Combination Strategies with Existing Agents for Synergistic Effects

A powerful strategy in modern therapeutics is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce toxicity. Future research should explore the potential of this compound derivatives as components of such regimens.

This research trajectory would involve a two-pronged approach:

In Silico Modeling: Computational studies, such as molecular docking, can predict how a derivative might bind to a target protein in conjunction with a known drug. rsc.org These models can help prioritize drug combinations that are most likely to succeed by identifying agents that bind to different sites or allosterically modulate the target.

In Vitro Validation: Promising combinations identified computationally would be tested in relevant cell-based models (e.g., cancer cell lines, microbial cultures). Standardized methodologies, such as the Chou-Talalay method for calculating a Combination Index (CI), would be used to quantitatively determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

For example, if a derivative is found to be a modest anticancer agent, combining it with a standard-of-care chemotherapeutic could result in a potent synergistic effect, potentially allowing for lower, less toxic doses of the conventional drug.

Potential Combination Partner (Class) Theoretical Rationale for Synergy Proposed In Vitro Model Primary Therapeutic Area
Standard Chemotherapeutics (e.g., Paclitaxel) Targeting distinct cellular pathways (e.g., kinase signaling vs. microtubule stability) to induce enhanced apoptosis.Co-treatment in cancer cell lines (e.g., HeLa, A549); analysis via proliferation assays. nih.govnih.govOncology
Targeted Kinase Inhibitors (e.g., EGFR inhibitors) Overcoming resistance by inhibiting a bypass signaling pathway that the cancer cells use to evade the primary drug.Drug-resistant cancer cell line models.Oncology
Antibiotics (e.g., Beta-lactams) Inhibiting a bacterial defense mechanism (e.g., efflux pump) or a secondary essential pathway, thereby re-sensitizing bacteria to the existing antibiotic.Co-treatment against bacterial strains (e.g., E. coli, S. aureus); determination of MIC values. nih.govInfectious Diseases
Immunotherapy Agents (e.g., PD-1 inhibitors) Modulating tumor-intrinsic signaling pathways to increase cancer cell immunogenicity and enhance the efficacy of immune checkpoint blockade.Co-culture models of immune cells and cancer cells.Immuno-oncology

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-5-methylbenzo[d]oxazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as brominated aniline derivatives with thiourea or urea under basic conditions. For example, sodium hydroxide in DMF at 80–100°C facilitates ring closure . Alternative routes include coupling 2-aminophenols with methyl isocyanate followed by bromination. Reaction optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading .
  • Key Data Table :
MethodYield (%)ConditionsReference
Cyclization (NaOH/DMF)65–7580°C, 12 h
Bromination post-coupling55–60Br₂ in CHCl₃, RT, 6 h

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm methyl and bromine positions), FT-IR (for amine and oxazole ring vibrations), and X-ray crystallography (to resolve stereoelectronic effects). For crystallographic analysis, slow evaporation in ethanol yields single crystals suitable for XRD, as demonstrated for analogous bromobenzoxazoles . Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 227.06 for C₈H₇BrN₂O) .

Q. What are the key reactivity patterns of this compound in substitution and coupling reactions?

  • Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under Pd catalysis. The methyl group can hinder reactivity at the 5-position, directing substitutions to the 6-bromo site. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 24 h) .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity and interaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with redox activity. Molecular docking (AutoDock Vina) against targets like EGFR kinase or DNA gyrase predicts binding affinities. For instance, bromine’s electronegativity enhances halogen bonding in enzyme active sites .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Use orthogonal assays (e.g., MIC for antimicrobials vs. MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C). Meta-analysis of dose-response curves can identify off-target effects. For example, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7) .

Q. What advanced purification techniques improve yield and purity for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns (ACN/water gradient) separates regioisomers. Recrystallization from ethanol/water (7:3 v/v) enhances purity to >98%, as validated by HPLC-UV .

Q. How do substituents (Br, Me) influence the compound’s electronic structure and reactivity?

  • Methodological Answer : Bromine’s -I effect deactivates the benzene ring, while the methyl group (+I effect) increases electron density at the 5-position. Cyclic voltammetry reveals oxidation peaks at ~1.2 V (Ag/AgCl), indicating stability against electrophilic attack. Substituent effects are quantified via Hammett σ constants .

Q. What strategies optimize stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% when stored in amber vials at 2–8°C. Degradation products (e.g., debrominated analogs) are monitored via LC-MS .

Methodological Innovations

Q. How can AI-driven platforms like COMSOL enhance reaction optimization?

  • Methodological Answer : Machine learning models trained on reaction datasets predict optimal conditions (e.g., solvent, catalyst) with 85% accuracy. COMSOL Multiphysics simulates heat/mass transfer in flow reactors, reducing byproducts by 30% compared to batch processes .

Q. What factorial design approaches are recommended for studying multifactorial interactions?

  • Methodological Answer :
    A 2³ factorial design evaluates temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (Pd vs. Cu). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, DMF, Pd) with a desirability score >0.9 .

Data Contradiction Analysis Example

  • Issue : Conflicting IC₅₀ values (10 µM vs. 25 µM) in anticancer assays.
  • Resolution : Variability arises from assay protocols (e.g., incubation time: 48 h vs. 72 h). Normalize data to positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers (caspase-3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.